ALC-0315

作用机制

生化分析

Biochemical Properties

Lipid ALC-0315 plays a crucial role in incorporating and protecting the negatively charged RNA payload, facilitating its penetration and release . Below physiological pH, Lipid this compound becomes protonated at the nitrogen atom, yielding an ammonium cation that is attracted to the messenger RNA (mRNA), which is anionic .

Cellular Effects

Lipid this compound is a key component of the lipid nanoparticles used to encapsulate the mRNA in the Biontech–Pfizer COVID-19 vaccine . These nanoparticles promote the uptake of therapeutically effective nucleic acids such as oligonucleotides or mRNA both in vitro and in vivo . When Lipid this compound interacts with the acidic endosome, the tertiary amine becomes protonated and forms cone-shaped ion pairs that drive the transition from a bilayer to an inverted hexagon phase. This phase promotes endosomal escape and the release of the mRNA into the cytosol .

Molecular Mechanism

The chemical properties of Lipid this compound as a tertiary amine mean that its cation can form an ionic bond to the messenger RNA which carries the genetic information for the SARS-CoV-2 spike protein formation in the human body . Once the lipid nanoparticle which encapsulates the mRNA has been absorbed into antigen-presenting cells (a process called receptor-mediated endocytosis) the more acidic environment within the endosome fully protonates the Lipid this compound. As a result, the nanoparticle releases its payload of mRNA .

Temporal Effects in Laboratory Settings

Lipid this compound was found to be stable after an approximately 4-hour incubation with hepatocytes from various species . This suggests that Lipid this compound has good stability in biological systems, which is crucial for its role in mRNA delivery.

Dosage Effects in Animal Models

The toxicity of the Lipid this compound was assessed in one species as part of the repeat dose study with the vaccine

Metabolic Pathways

In vitro and in vivo studies indicated Lipid this compound is metabolized slowly by hydrolytic metabolism of the ester and amide functionalities, respectively, across the species evaluated .

Transport and Distribution

Lipid this compound is an ionizable cationic lipid used in combination with other lipids to form lipid nanoparticles (LNPs). Cationic lipids are used to complex negatively charged nucleic acid cargo and make up the center of an LNP delivery system .

Subcellular Localization

Given its role in forming lipid nanoparticles for mRNA delivery, it is likely to be found in the cytoplasm after endocytosis, where it facilitates the release of mRNA .

准备方法

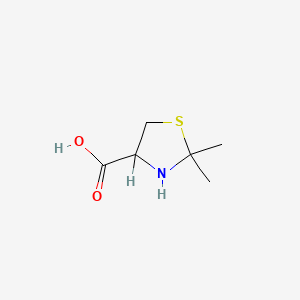

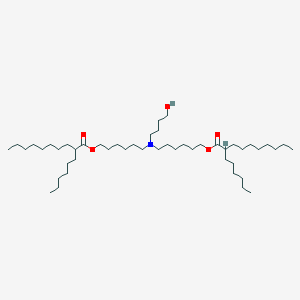

ALC-0315 的制备方法首次在 2017 年由 Acuitas Therapeutics 在一项专利申请中描述 . 合成路线涉及还原胺化反应,其中 4-氨基丁醇与脂类醛缩合,使用三乙酰氧基硼氢化钠作为还原剂,将中间体亚胺转化为产物的胺 . 该反应可以总结如下:

2(C8H17)(C6H13)CHCO2(CH2)5CHO+H2N(CH2)4OH+2NaBH(O2CCH3)3→ALC−0315

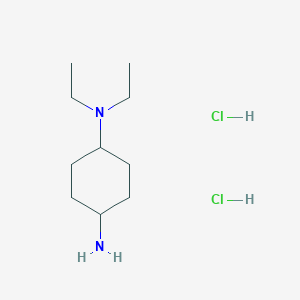

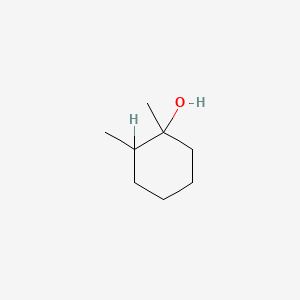

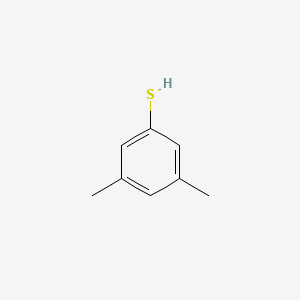

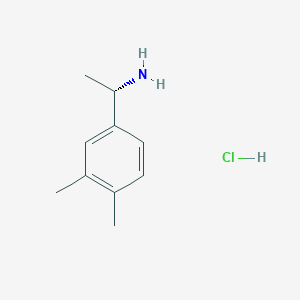

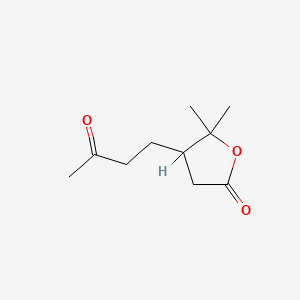

另一种方法涉及将 6-卤代己醇、2-己基癸酸和带水剂进行共沸脱水,以进行酯化反应,然后在酸结合剂存在下与 4-氨基丁醇进行胺化反应 {_svg_4}.

化学反应分析

ALC-0315 会发生各种化学反应,包括:

科学研究应用

ALC-0315 主要用于制备用于 mRNA 递送的脂质纳米颗粒。 这些纳米颗粒对于 mRNA 在疫苗中的稳定性和递送至关重要,例如辉瑞-BioNTech COVID-19 疫苗 . 脂质纳米颗粒保护 mRNA 免受降解,并促进其被细胞吸收,从而促进编码蛋白质的表达 . 此外,this compound 用于核酸治疗研究,包括小干扰 RNA (siRNA) 和寡核苷酸 .

相似化合物的比较

ALC-0315 与脂质纳米颗粒制剂中使用的其他可电离阳离子脂类进行比较。类似的化合物包括:

ALC-0159: 辉瑞-BioNTech COVID-19 疫苗的另一种成分,与 this compound 结合使用以形成脂质纳米颗粒.

DLin-MC3-DMA: 用于 siRNA 递送的脂质纳米颗粒制剂中使用的阳离子脂类.

SM-102: Moderna COVID-19 疫苗中使用的可电离脂类.

This compound 的独特之处在于其独特的结构,它允许高效地封装和递送 mRNA,以及它在辉瑞-BioNTech COVID-19 疫苗中的作用 .

属性

IUPAC Name |

6-[6-(2-hexyldecanoyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H95NO5/c1-5-9-13-17-19-27-37-45(35-25-15-11-7-3)47(51)53-43-33-23-21-29-39-49(41-31-32-42-50)40-30-22-24-34-44-54-48(52)46(36-26-16-12-8-4)38-28-20-18-14-10-6-2/h45-46,50H,5-44H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWBEETXHOVFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H95NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336663 | |

| Record name | ALC-0315 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2036272-55-4 | |

| Record name | ALC-0315 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2036272554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALC-0315 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((4-HYDROXYBUTYL)AZANEDIYL)BIS(HEXANE-6,1-DIYL)BIS(2-HEXYLDECANOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVX8DX713V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。